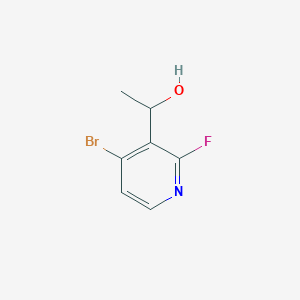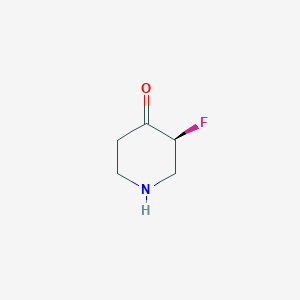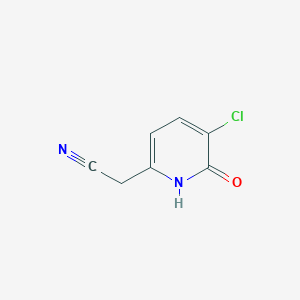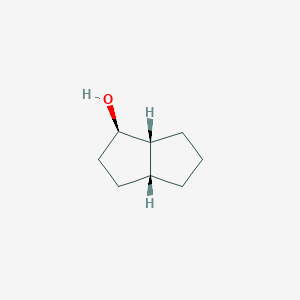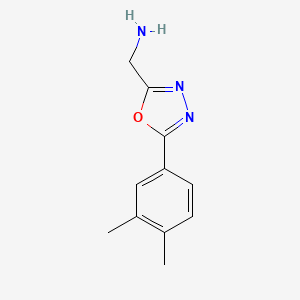
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, making it an important scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate typically involves the reaction of 4-hydroxythiobenzamide with ethyl bromopyruvate in ethanol . This reaction proceeds under reflux conditions to yield the desired product. The reaction mechanism involves the formation of the thiazole ring through cyclization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethyl 5-oxo-2-phenylthiazole-4-carboxylate.
Reduction: Formation of ethyl 2-phenylthiazole-4-carboxylate.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate can be compared with other thiazole derivatives:
Similar Compounds: Ethyl 4-hydroxy-5-phenylthiazole-2-carboxylate, 2-phenylthiazole, and 4-phenylthiazole
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable asset for developing new therapeutic agents and industrial applications.
Eigenschaften
Molekularformel |
C12H11NO3S |
|---|---|
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-11(14)9-12(15)17-10(13-9)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3 |
InChI-Schlüssel |
OETQBZJZKADBNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


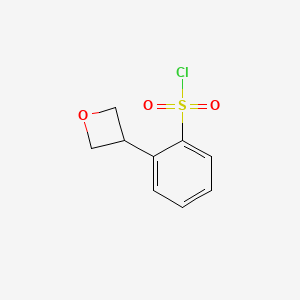
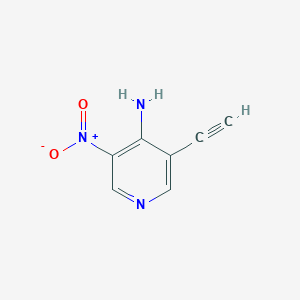
dimethyl-](/img/structure/B12974755.png)
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)
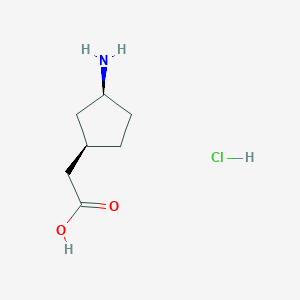
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)
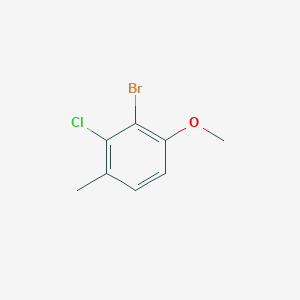
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
